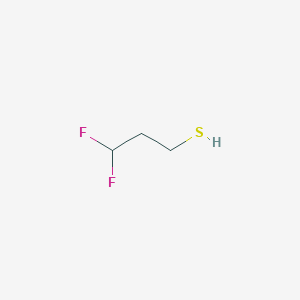

3,3-Difluoropropane-1-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated compounds like 3,3-Difluoropropane-1-thiol often involves the generation of difluorocarbene, which is introduced into molecules through reactions such as difluoromethylation and gem-difluorocyclopropenation. These methods have been employed to functionalize molecules with difluoromethyl groups and create complex fluorinated structures without the need for base or other additives (Xiao-Yun Deng et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, including 3,3-Difluoropropane-1-thiol, can be characterized by techniques like gas-phase electron diffraction. These studies provide insights into the planarity, bond lengths, and angles within the molecule, significantly influencing its reactivity and interactions (B. Beagley et al., 1987).

Chemical Reactions and Properties

3,3-Difluoropropane-1-thiol participates in various chemical reactions, including thiolation and cycloaddition processes. These reactions enable the synthesis of complex fluorinated structures and the introduction of diverse functional groups into the molecule. For instance, copper-catalyzed double thiolation reactions have been developed to synthesize benzothiophenes and benzothiazoles from difluorinated precursors (Chun-Lin Li et al., 2010).

Physical Properties Analysis

The physical properties of 3,3-Difluoropropane-1-thiol, such as boiling point, melting point, and solubility, are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size affect the compound's polarity, hydrophobicity, and overall physical behavior.

Chemical Properties Analysis

The chemical properties of 3,3-Difluoropropane-1-thiol, including reactivity with nucleophiles and electrophiles, are shaped by the difluoromethyl and thiol groups. These functional groups make the compound a versatile reagent in organic synthesis, allowing for selective and efficient transformations. The difluoromethyl group, in particular, is known for its ability to act as a lipophilic hydrogen bond donor, enhancing the molecule's utility in chemical reactions (Y. Zafrani et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis Applications

3,3-Difluoropropane-1-thiol and similar compounds are significantly utilized in synthesis reactions. For example, trifluoromethane thiol, which shares similar properties, is used as a source of the trifluoromethylthio moiety in various synthesis reactions. This is instrumental in obtaining structural information about compounds with carbon-carbon double bonds (Zack & Shreeve, 1974). Another study demonstrates the usefulness of thiols in photocatalytic trifluoromethylation, showcasing their versatility in synthesis applications (Straathof et al., 2014).

Material Science and Engineering

Thiols, including those similar to 3,3-Difluoropropane-1-thiol, have found extensive use in material science and engineering. Their reactivity under benign conditions with a range of chemical species extends their utility to numerous applications in these fields. Thiol-click chemistry, in particular, has emerged as a versatile toolbox for molecule and polymer synthesis (Hoyle, Lowe, & Bowman, 2010). Furthermore, surface modification of quantum dots using novel thiols, like fluorinated thiols, is an area of active research, indicating the potential of such compounds in advanced material applications (Kim et al., 2020).

Pharmaceutical and Agrochemical Applications

Compounds like 3,3-Difluoropropane-1-thiol are of interest in pharmaceutical and agrochemical research due to their structural motifs. The incorporation of fluorinated groups, such as CF3 and SCF3, into organic molecules has been a focus, as these groups improve pharmacological properties due to high lipophilicity and electronegativity. This has led to the development of methods for the incorporation of trifluoromethyl(thiol/selenol) groups into organic molecules (Hassanpour et al., 2021).

Analytical Chemistry

In analytical chemistry, the differentiation of thiols and metals using single indicators has been explored. Squaraine dye, for instance, has been used to discriminate between metal ions and thiols, showcasing the potential of thiols in pattern-based recognition and analytical applications (Hewage & Anslyn, 2009).

Biochemistry and Molecular Biology

Thiols like 3,3-Difluoropropane-1-thiol have implications in biochemistry and molecular biology. For example, thiol compounds are essential in understanding the mechanism of action of ionizing radiations and their effects on biological systems (Barron & Flood, 1950). Additionally, thiol-addition reactions have been crucial in developing probes for thiol recognition, playing a significant role in biological research (Yin et al., 2013).

Propiedades

IUPAC Name |

3,3-difluoropropane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2S/c4-3(5)1-2-6/h3,6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUNOLQZVPBIBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoropropane-1-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)

![4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/no-structure.png)

![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)

![Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-](/img/structure/B2488907.png)

![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2488911.png)